
Cyclosomatostatin
Übersicht
Beschreibung
Cyclosomatostatin is a synthetic cyclic peptide antagonist of somatostatin receptors (SSTRs), with a molecular formula of C₄₄H₅₇N₇O₆ and a molecular weight of 779.967 Da . It is structurally derived from somatostatin-14 (SST14) but features a cyclic backbone that enhances stability and rigidity, making it a potent tool for studying SSTR signaling . This compound exhibits non-selective antagonism across SSTR subtypes (SSTR1–5) but demonstrates higher selectivity for SSTR3a in certain contexts .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor
The synthesis of cyclosomatostatin begins with the assembly of its linear peptide sequence on a solid-phase resin. The patented method employs 2-chlorotrityl resin as the solid carrier due to its high loading capacity (0.2–0.8 mmol/g) and compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The resin’s substitution value is optimized at 0.5 mmol/g to balance reactivity and steric hindrance during amino acid coupling.
Resin Activation and Amino Acid Coupling
Fmoc-protected amino acids are sequentially coupled using a 1–3 molar excess relative to the resin. The sequence follows modifications specified for this compound:
-
Phe-1 : Modified with an aminoheptanoyl group.
-
Trp-2 : Utilizes D-tryptophan for stereochemical specificity.
-
Thr-4 : Features a benzyl (Bn) protection on the threonine side chain .
Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate the carboxyl group, while diisopropylethylamine (DIEA) deprotonates the amino group for nucleophilic attack. Each coupling step is monitored via Kaiser testing to ensure >99% completion .
Cleavage and Deprotection of Linear Peptide
Following SPPS, the linear peptide is cleaved from the resin while simultaneously removing side-chain protecting groups. The patented K reagent —a mixture of trifluoroacetic acid (TFA), thioanisole, dithioglycol, phenol, and water—is employed under ice-cold conditions (0–5°C) for 5 hours . This acidic cleavage achieves simultaneous resin detachment and global deprotection.
Component | Volume Ratio | Role |
---|---|---|
Trifluoroacetic acid | 82.5% | Cleaves peptide-resin bond |
Thioanisole | 5% | Scavenges carbocations |
Dithioglycol | 5% | Reduces alkylation side reactions |
Phenol | 5% | Prevents oxidation of residues |
Water | 2.5% | Quenches excess TFA |
Post-cleavage, the crude peptide is precipitated using cold diethyl ether, yielding a white solid. Residual TFA is removed via washing with 10% acetic acid, followed by lyophilization to isolate the linear peptide .
Cyclization and Structural Formation
This compound’s lactam bridge, linking Phe-1 and Thr-4, is formed through oxidative cyclization. The patent describes two methods:
Hydrogen Peroxide-Mediated Cyclization
A 0.01–1% (w/v) hydrogen peroxide solution induces cyclization at 20°C for 15 hours. This method favors intramolecular amide bond formation without racemization .
DMSO-Mediated Cyclization
Alternatively, 0.1–5% (v/v) DMSO in water facilitates cyclization at 35°C for 24 hours. DMSO acts as a mild oxidant, promoting disulfide bond formation in cysteine-containing peptides, though this compound’s lactam bridge suggests its role here is structural stabilization .
Parameter | Hydrogen Peroxide | DMSO |
---|---|---|
Concentration | 0.1% (w/v) | 1% (v/v) |
Temperature | 20°C | 35°C |
Time | 15 hours | 24 hours |
Purity Post-Cyclization | 85% | 82% |
Reaction completion is verified via thin-layer chromatography (TLC) using a butanol:acetic acid:pyridine:water (9:2:3:4) mobile phase. The cyclized product exhibits distinct Rf values compared to linear precursors .
Purification and Isolation
Crude this compound undergoes purification using reversed-phase C18 chromatography . A medium-pressure column packed with C18-bonded silica gel (5–100 mg/g loading) separates impurities via gradient elution:
Eluent | Composition | Purpose |
---|---|---|
Mobile Phase A | 0.1% acetic acid | Equilibration |
Mobile Phase B | 80% methanol | Elution of this compound |
The gradient transitions from 0% to 80% methanol over 60 minutes, yielding a purity of ≥95% . Final desalting employs acetate ion-exchange resin to replace residual TFA with acetic acid, confirmed via ninhydrin testing .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC with a C18 column (4.6 × 250 mm, 5 µm) and a water-acetonitrile gradient (0.1% TFA) confirms ≥95% purity. Retention time aligns with reference standards .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 780.98 ([M+H]⁺), consistent with the theoretical molecular weight of 779.98 Da .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyclosomatostatin unterliegt aufgrund seiner stabilen cyclischen Struktur keinen umfangreichen chemischen Umwandlungen. Es kann unter bestimmten Bedingungen an der Peptidbindungshydrolyse beteiligt sein.
Häufige Reagenzien und Bedingungen:Peptidbindungshydrolyse: this compound kann unter Verwendung von proteolytischen Enzymen wie Trypsin oder Chymotrypsin in seine konstituierenden Aminosäuren gespalten werden.
Festphasenpeptidsynthese (SPPS): Fmoc-geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Base (z. B. DIEA) werden üblicherweise in SPPS verwendet.
Hauptprodukte: Das Hauptprodukt der this compound-Hydrolyse sind die einzelnen Aminosäuren, aus denen seine Sequenz besteht.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In vitro studies have demonstrated that cyclosomatostatin can effectively block the inhibitory effects of somatostatin on various cellular functions. For instance:
- Cell Proliferation and Cytotoxicity Assays : this compound is utilized in assays to evaluate cell growth and survival, particularly in cancer research where somatostatin's inhibitory effects on tumor growth are being studied .
- Neurotransmitter Modulation : It has been shown to increase acetylcholine release by reversing the inhibitory effects of certain agonists on calcium channels, which is significant for understanding cholinergic signaling pathways .
In Vivo Studies
Research involving this compound in animal models has highlighted its potential therapeutic roles:
- Anti-inflammatory Effects : this compound has been noted to partially reverse the anti-inflammatory effects of cortistatin and somatostatin, indicating its potential use in inflammatory conditions .
- Gastrointestinal Function : It blocks the suppression of gastric emptying induced by corticotropin-releasing hormone (CRH), suggesting applications in gastrointestinal motility disorders .
Clinical Implications
While this compound itself is primarily a research chemical, its precursor, somatostatin, has clinical applications in treating various conditions such as:
- Neuroendocrine Tumors : Somatostatin analogs are used to manage symptoms associated with neuroendocrine tumors by inhibiting hormone secretion.
- Inflammatory Disorders : Somatostatin has shown protective effects in conditions like pancreatitis and liver injury; however, this compound's role here remains investigational .
Tumor Growth Inhibition
A study investigating the use of somatostatin receptor antagonists found that this compound could be instrumental in enhancing the sensitivity of neuroendocrine tumors to treatments that target these pathways. The antagonistic properties allow for a better understanding of receptor dynamics and tumor behavior under different therapeutic conditions .
Neurotransmitter Release Modulation
In experiments with SH-SY5Y neuroblastoma cells, this compound was shown to modulate neurotransmitter levels effectively, providing insights into its potential use in neurological disorders where neurotransmitter balance is disrupted .
Data Summary Table
Application Area | Description | Findings/Implications |
---|---|---|
In Vitro Cell Studies | Blocks somatostatin effects on cell proliferation | Useful for cancer research and understanding cell signaling |
Neurotransmitter Modulation | Increases ACh release | Potential applications in neurological disorders |
Anti-inflammatory Research | Reverses anti-inflammatory effects | May aid in treating inflammatory conditions |
Gastrointestinal Function | Blocks CRH-induced gastric suppression | Implications for gastrointestinal motility disorders |
Tumor Growth Sensitivity | Enhances sensitivity of tumors to treatments | Insights into neuroendocrine tumor management |
Wirkmechanismus
Cyclosomatostatin’s mechanism involves binding to somatostatin receptors (SSTRs), particularly SSTR1. This interaction inhibits downstream signaling pathways, affecting cell proliferation and hormone release.
Vergleich Mit ähnlichen Verbindungen
Receptor Selectivity and Mechanism of Action
Table 1: Receptor Affinity and Functional Profiles
- This compound vs. Octreotide : this compound antagonizes SSTR3a and elevates cAMP, whereas octreotide agonizes SSTR2/5, suppressing cAMP. In tilapia models, octreotide inhibited SSTR3a more effectively than native SSTs, but its activation required this compound-induced cAMP elevation in SSTR3b .
- This compound vs. Cortistatin-14 : Cortistatin-14 shares structural homology with SST14 but requires this compound to block its anti-inflammatory effects, highlighting this compound's role as a universal SSTR antagonist .
- This compound vs. CYN154806: Unlike the SSTR2-specific CYN154806, this compound non-selectively blocks all SSTRs, leading to broader physiological impacts (e.g., increased LH/FSH in tilapia and enhanced GABAergic activity in prefrontal cortex neurons ).
Functional and Therapeutic Comparisons
Unique Pharmacological Features
- Dual Agonist/Antagonist Activity : In SH-SY5Y neuroblastoma cells, this compound paradoxically acts as an SSTR agonist, suggesting context-dependent receptor interactions .
- Receptor Binding Site : this compound targets the orthosteric binding pocket in SSTRs, which overlaps with SST14 binding regions despite low sequence homology (~40–55%), indicating conserved structural motifs in SSTRs .
Research Implications and Limitations
- Advantages: this compound’s non-selectivity makes it a versatile tool for studying pan-SSTR effects, particularly in hormone secretion and neuronal plasticity.
- Future Directions : Development of subtype-selective this compound derivatives could refine its applications in cancer and metabolic disorders.
Biologische Aktivität
Cyclosomatostatin (cyclo-SST) is a non-selective antagonist of somatostatin receptors, which play a critical role in various physiological processes, including hormone regulation, neurotransmission, and immune response modulation. This article explores the biological activity of this compound, highlighting its effects in different biological contexts, supported by research findings and case studies.
Overview of Somatostatin and Its Receptors
Somatostatin (SST) is a peptide hormone that inhibits the secretion of various other hormones and regulates numerous physiological functions. It acts through five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors. This compound functions by blocking these receptors, thus inhibiting the actions of somatostatin.
This compound's primary mechanism involves blocking SST receptor signaling pathways, which can lead to various biological effects:
- Hormonal Regulation : By inhibiting SST action, cyclo-SST can influence the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Studies have shown that cyclo-SST increases LH and FSH plasma levels in tilapia models, suggesting its role in reproductive hormone regulation .
- Neurotransmission : Research indicates that SST signaling dampens cortical circuits. Cyclo-SST administration in mouse models has demonstrated that it does not alter exploratory behavior but affects neuronal excitability by blocking SST-induced hyperpolarization in pyramidal neurons .
- Immune Modulation : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-8 from intestinal epithelial cells. This effect is mediated through specific interactions with SSTRs, indicating its potential use in modulating immune responses .
1. Hormonal Effects in Aquatic Models
A study on tilapia demonstrated that this compound significantly increased plasma levels of LH and FSH two hours post-injection, contrasting with the effects of octreotide, another somatostatin analogue that decreased FSH levels . This finding highlights cyclo-SST's potential role in enhancing reproductive hormone profiles.
Compound | Effect on LH | Effect on FSH |
---|---|---|
This compound | Increased | Increased |
Octreotide | No effect | Decreased |
2. Neurophysiological Effects
In a mouse model, the administration of cyclo-SST was found to inhibit the hyperpolarizing effects of SST on pyramidal neurons. This suggests that blocking SST receptors can alter neuronal excitability without affecting overall exploratory behavior . The electrophysiological data showed varied responses among different neuronal populations when treated with cyclo-SST.
3. Immunomodulatory Effects
Research indicates that cyclo-SST effectively blocks SST-induced inhibition of IL-8 and IL-1β secretion in intestinal epithelial cells. This was observed in vitro with both HT-29 and Caco-2 cell lines, demonstrating its potential therapeutic applications in inflammatory conditions .
Summary of Findings
The biological activity of this compound reveals its multifaceted role across different systems:
- Hormonal Regulation : Enhances LH and FSH release.
- Neurotransmission : Modulates neuronal excitability without altering behavior.
- Immunology : Inhibits pro-inflammatory cytokine secretion.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Cyclosomatostatin’s receptor affinity and antagonistic activity?
this compound’s receptor affinity can be quantified using competitive binding assays with radiolabeled somatostatin analogs (e.g., in SST-R2a, SST-R3a, SST-R5b, and SST-R3b subtypes). Dose-response curves should be generated to calculate EC50/IC50 values, with careful attention to assay conditions (e.g., temperature, buffer composition, and cell line selection). For example, this compound exhibits EC50 values ranging from 0.10 ± 0.001 nM (SST-R3a) to 188.90 ± 4.34 nM (SST-R2a), highlighting subtype-specific variability . Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for biological and technical variability .
Q. How does this compound’s structural stability influence its experimental applications?
this compound’s cyclic tetrapeptide structure enhances stability against proteolytic degradation compared to linear analogs. For in vitro studies, maintain stock solutions at -20°C in anhydrous DMSO or PBS to prevent hydrolysis. Characterize purity (>95%) via HPLC or mass spectrometry before use, as impurities may confound receptor binding assays . Structural rigidity also impacts its binding kinetics, requiring molecular dynamics simulations to model receptor interactions .
Q. What are standard protocols for evaluating this compound’s anti-proliferative effects in cancer models?
Use colorectal cancer (CRC) cell lines (e.g., HCT116 or SW480) to assess this compound’s inhibition of SSTR1 signaling. Key endpoints include:
- ALDH+ cell population reduction : Quantify via flow cytometry with ALDEFLUOR assays.
- Sphere formation assays : Culture cells in ultra-low attachment plates with growth factors; measure sphere size and count after 7–14 days . Normalize data to vehicle controls and validate with siRNA-mediated SSTR1 knockdown to confirm target specificity .
Advanced Research Questions
Q. How can researchers reconcile conflicting EC50/IC50 values for this compound across studies?
Discrepancies in potency values (e.g., EC50 = 0.10 nM for SST-R3a vs. 46.21 nM for SST-R3b) may arise from:
- Receptor isoform expression levels : Use qPCR or Western blot to verify receptor density in cell models.
- Assay conditions : Standardize incubation times (e.g., 60 min at 37°C) and buffer ionic strength to minimize variability .
- Data normalization : Express results as % inhibition relative to a reference agonist (e.g., Octreotide) to enable cross-study comparisons .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
this compound’s short half-life in vivo necessitates formulation adjustments:
- Encapsulation : Use liposomal carriers or PEGylation to prolong circulation time.
- Dosing regimens : Administer via continuous infusion (e.g., osmotic pumps) rather than bolus injections to maintain stable plasma levels. Monitor tissue distribution via fluorescence tagging or LC-MS/MS to validate target engagement in animal models .
Q. How can researchers integrate this compound findings into broader mechanistic studies of somatostatin signaling?
Combine this compound with agonists (e.g., Octreotide) in dual-ligand experiments to map allosteric modulation or biased signaling pathways. For example:
- cAMP inhibition assays : Compare this compound’s antagonism of SST-R1-mediated cAMP reduction against agonist effects.
- β-arrestin recruitment : Use BRET or FRET-based biosensors to quantify pathway-specific activity . Cross-reference results with transcriptomic datasets (e.g., RNA-seq of treated cells) to identify downstream effectors .
Q. Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC50/IC50 values and assess goodness-of-fit (R² > 0.95). For multiplexed assays (e.g., receptor subtype comparisons), apply false discovery rate (FDR) correction to mitigate Type I errors .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Require certificates of analysis (CoA) from suppliers detailing purity (>95%), endotoxin levels, and mass spectrometry validation. For in-house synthesis, follow protocols from :
Eigenschaften
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.